molecular formula C19H24N2O3S2 B2527015 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 2034518-00-6

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2527015
CAS No.: 2034518-00-6
M. Wt: 392.53
InChI Key: ZQNUEQCDJGTINM-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a complex organic compound that features a benzamide core with a dimethylsulfamoyl group and a thiophene-substituted cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions, while the thiophene-substituted cyclopentyl moiety is incorporated via cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Scientific Research Applications

4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-((1-(furan-3-yl)cyclopentyl)methyl)benzamide

Uniqueness

Compared to similar compounds, 4-(N,N-dimethylsulfamoyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide exhibits unique structural features, such as the specific positioning of the thiophene ring, which may influence its chemical reactivity and biological activity. These differences can lead to distinct applications and potential advantages in various research fields.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-21(2)26(23,24)17-7-5-15(6-8-17)18(22)20-14-19(10-3-4-11-19)16-9-12-25-13-16/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNUEQCDJGTINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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